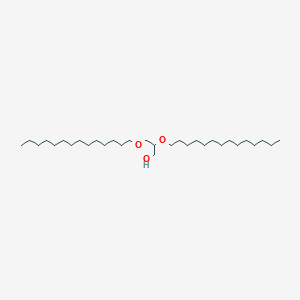

1,2-Di-O-tetradecylglycerol

Description

Propriétés

IUPAC Name |

2,3-di(tetradecoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJHLVPJJCPWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935368 | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-55-3 | |

| Record name | 1,2-Di-O-tetradecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ditetradecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1,2-Di-O-tetradecylglycerol: A Comprehensive Technical Guide

Topic: 1,2-Di-O-tetradecylglycerol Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In the landscape of lipid nanoparticle (LNP) development and protein kinase C (PKC) modulation, 1,2-Di-O-tetradecyl-sn-glycerol (CAS: 36314-51-9) occupies a critical niche. Unlike its diacylglycerol (DAG) ester counterparts, this dialkyl ether lipid possesses superior chemical stability against hydrolytic enzymes (lipases) and pH extremes. This stability makes it an invaluable tool for probing PKC activation mechanisms and designing robust drug delivery systems.

However, the structural elucidation of this molecule presents unique challenges. The absence of a chromophore complicates UV-based detection, and the subtle spectral differences between the 1,2- and 1,3-isomers require rigorous NMR analysis. This guide provides a self-validating analytical framework to definitively characterize this compound, distinguishing it from impurities and positional isomers.

Structural Characterization Workflow

The following workflow outlines the logical progression from crude isolate to fully characterized standard.

Figure 1: Integrated structural elucidation workflow. The process prioritizes distinguishing the ether linkage from esters and validating the positional isomerism.

Spectroscopic Elucidation: The "Meat" of the Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this molecule. The key objective is to prove the existence of ether linkages (which shield the glycerol backbone protons relative to esters) and to confirm the 1,2-substitution pattern (asymmetry).

1H NMR Analysis (CDCl3, 400 MHz)

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |

| Terminal | -CH3 | 0.88 | Triplet (t) | 6H | Confirms two C14 chains. |

| Chain | -(CH2)n- | 1.25 - 1.35 | Multiplet (m) | ~44H | Bulk methylene envelope. |

| Ether α | -O-CH2-R | 3.40 - 3.50 | Multiplet | 4H | Critical: Upfield from ester α-protons (~2.3 ppm). |

| Glycerol | sn-1, sn-3 | 3.45 - 3.75 | Multiplet | 4H | Overlaps with ether α-protons. |

| Glycerol | sn-2 (CH) | 3.55 - 3.65 | Multiplet | 1H | Critical: Ester sn-2 protons appear at ~5.2 ppm. |

| Hydroxyl | -OH | ~2.5 - 3.0 | Broad Singlet | 1H | Exchangeable with D2O. |

Expert Insight: The most common error is misidentifying the 1,3-isomer.

-

1,2-Isomer (Chiral): The sn-1 and sn-3 protons are diastereotopic (magnetically non-equivalent) due to the chiral center at sn-2. They appear as complex multiplets.

-

1,3-Isomer (Achiral/Symmetric): The molecule has a plane of symmetry.[1] The sn-1 and sn-3 protons are equivalent (or enantiotopic), often resulting in a simpler doublet (approximate) for the backbone CH2s.

13C NMR Analysis (CDCl3, 100 MHz)

-

Ether Carbons (C-O): Signals at 70.5 - 72.0 ppm .

-

Alkyl Chain: 14.1 (CH3), 22.7, 26.2, 29.4-29.7 (bulk), 31.9.

-

Absence of Carbonyl: No signal at 173-174 ppm . This definitively rules out diacylglycerol (ester) contaminants.

Mass Spectrometry (MS)

Since this compound is a neutral lipid, Electrospray Ionization (ESI) in positive mode with an ammonium adduct is the preferred method.

-

Ionization Source: ESI (+) or APCI (+).

-

Mobile Phase Additive: 5-10 mM Ammonium Acetate (essential for ionization).

-

Observed Ions:

-

[M + NH4]+: m/z ~502.5 (Dominant species).

-

[M + H]+: m/z ~485.5 (Often weak).

-

[M + Na]+: m/z ~507.5 (Common adduct).

-

Fragmentation Pathway (MS/MS): Unlike esters, ethers do not readily cleave at the linkage. High collision energy is required.

-

Loss of Water: [M+H - H2O]+ (m/z ~467).

-

Alpha-Cleavage: Rare, but can show loss of the alkyl chain as an alkene under high energy.

Infrared Spectroscopy (IR)

Use IR as a rapid "Go/No-Go" gate before expensive NMR time.

-

Target: C-O-C asymmetric stretch at 1100–1130 cm⁻¹ (Strong).

-

Validation: Absence of C=O stretch at 1740 cm⁻¹. If this peak exists, your sample is contaminated with esters or oxidized byproducts.

Purity Analysis & Isomer Separation

Standard UV-HPLC is ineffective due to the lack of chromophores. You must use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .

HPLC Method for Isomer Separation

Separating the 1,2-isomer from the 1,3-isomer is non-trivial but achievable on normal phase silica or specialized diol phases.

-

Column: Silica (5 µm) or Diol-bonded phase.

-

Mobile Phase: Hexane : Isopropanol (Gradient, typically starting 99:1 to 90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: ELSD (Drift tube temp: 40°C, Gain: 5).

-

Elution Order:

-

1,3-Di-O-tetradecylglycerol (Less polar, elutes first).

-

This compound (More polar due to accessible primary OH, elutes second).

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Ensure no water peaks obscure the glycerol backbone region.

-

Weigh 10-15 mg of the solid sample into a clean vial.

-

Add 600 µL of CDCl3 (99.8% D, with 0.03% TMS).

-

Vortex for 30 seconds until fully dissolved (warming to 30°C may be required for C14 chains).

-

Transfer to a 5mm NMR tube.

-

Acquisition: Run 1H with at least 16 scans and a relaxation delay (d1) of 5 seconds to ensure accurate integration of the terminal methyls vs. backbone.

Protocol 2: Purification via Recrystallization

Objective: Remove traces of mono-alkyl ethers or 1,3-isomers.

-

Dissolve crude solid in minimum volume of hot Hexane (~45°C).

-

Slowly cool to room temperature, then to -20°C overnight.

-

The 1,2-isomer typically crystallizes as white platelets.

-

Filter cold and wash with cold pentane.

-

Dry under high vacuum (< 0.1 mbar) for 4 hours to remove solvent traces (solvent peaks can interfere with NMR integration).

References

-

PubChem. 1,2-Di-O-tetradecyl-sn-glycerol Compound Summary. National Library of Medicine. [Link]

-

Lipid Maps. Structure Database: Diradylglycerols. [Link]

-

University of Wisconsin. Characteristic 1H NMR Chemical Shifts. [Link]

Sources

1,2-Di-O-tetradecylglycerol solubility in organic solvents

Initiating Solubility Research

I'm now starting with some focused Google searches to get data on 1,2-Di-O-tetradecylglycerol's solubility across various organic solvents. I'm focusing on finding quantitative information, hoping to build a solid foundation of data to evaluate.

Expanding Data Collection

I'm now expanding my search to include established protocols for lipid solubility determination, particularly methods applicable to ether lipids. I'm also researching the relevant chemical properties of this compound and the organic solvents for an in-depth understanding of the intermolecular forces. Safety data is also being researched concurrently.

Launching Search Protocols

I'm now starting a round of targeted Google searches to gather data on this compound's solubility across various organic solvents. I'm focusing on quantitative data, experimental conditions, and factors that influence it. Concurrent with this, I'm seeking established methodologies applicable to ether lipids, alongside the relevant chemical properties of the compounds and their safety data. After this data has been gathered, I will be compiling tables and Graphviz diagrams to illustrate key concepts.

The Ether Lipidome: From Peroxisomal Origins to Membrane Criticality

Topic: Function of Ether Lipids in Biological Systems Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ether lipids, representing approximately 20% of the total phospholipid pool in humans, are far more than structural variants of their ester counterparts. Characterized by an ether linkage at the sn-1 position of the glycerol backbone, these lipids—specifically plasmalogens and platelet-activating factor (PAF)—orchestrate critical biological functions ranging from membrane fusion dynamics to potent signal transduction. This guide dissects the unique physicochemical properties of ether lipids, their obligate peroxisomal biosynthesis, and their emerging roles in neurodegeneration and cancer ferroptosis.

Structural Biochemistry: The Ether Advantage

Unlike conventional phospholipids which utilize ester bonds at both the sn-1 and sn-2 positions, ether lipids feature a distinct linkage at sn-1. This structural divergence creates two primary subclasses:

-

Plasmanyl lipids (Alkyl-acyl): Contain a saturated ether bond (–O–CH2–).

-

Plasmenyl lipids (Plasmalogens): Contain a vinyl ether bond (–O–CH=CH–) in the cis configuration.

Physicochemical Implications

The lack of a carbonyl oxygen at the sn-1 position in ether lipids alters the dipole moment of the headgroup region, leading to tighter packing with cholesterol and facilitating the formation of lipid rafts. Furthermore, the vinyl ether bond in plasmalogens favors the formation of the inverted hexagonal phase (HII) , a non-bilayer structure essential for reducing the energy barrier of membrane fusion and vesicular trafficking.

| Feature | Ester Phospholipids | Ether Lipids (Plasmalogens) | Biological Consequence |

| sn-1 Linkage | Ester (C=O) | Vinyl Ether (C=C-O) | Altered hydrophobicity & packing |

| Membrane Phase | Lamellar (Lα) | Propensity for Hexagonal (HII) | Facilitates synaptic vesicle fusion |

| Oxidation | Susceptible at PUFA chains | Sacrificial at vinyl ether | Endogenous antioxidant capacity |

| Cholesterol Affinity | Moderate | High | Critical for Lipid Raft stability |

Biosynthesis: The Peroxisome-ER Axis

The synthesis of ether lipids is unique because it requires the cooperation of two organelles: the peroxisome and the endoplasmic reticulum (ER). This dependency makes ether lipids a diagnostic marker for peroxisomal biogenesis disorders (e.g., Zellweger Spectrum Disorders).

Mechanism of Action

The pathway begins in the peroxisome with the acylation of Dihydroxyacetone phosphate (DHAP), followed by the critical substitution of the fatty acid with a fatty alcohol.

Key Enzymes:

-

GNPAT (Glyceronephosphate O-acyltransferase): Initiates the pathway.

-

AGPS (Alkylglycerone phosphate synthase): The rate-limiting enzyme that forms the ether bond.

Figure 1: The compartmentalized biosynthesis of ether lipids. Note the critical rate-limiting step catalyzed by AGPS in the peroxisome.

Physiological Functions & Signaling

The Antioxidant Shield

Plasmalogens act as endogenous antioxidants. The vinyl ether bond at sn-1 is electronically rich and acts as a "sacrificial lamb" for Reactive Oxygen Species (ROS). Singlet oxygen and peroxyl radicals preferentially attack this bond, cleaving the plasmalogen into a free aldehyde and a lysophospholipid. This prevents oxidation of the highly unsaturated fatty acids (PUFAs) typically found at the sn-2 position, thereby protecting membrane integrity [1].

Platelet-Activating Factor (PAF) Signaling

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is the most potent lipid mediator known, active at picomolar concentrations. Unlike plasmalogens, PAF contains a saturated ether linkage and a short acetyl group at sn-2.

Mechanism: PAF binds to the PTAFR , a G-protein coupled receptor (GPCR). This triggers a cascade involving Phospholipase C (PLC) and intracellular calcium mobilization, driving inflammation, platelet aggregation, and anaphylaxis.

Figure 2: The PAF signaling cascade. Activation of PTAFR leads to calcium mobilization and PKC activation, driving acute inflammatory responses.

Pathology and Drug Development Targets

Neurodegeneration (Alzheimer's Disease)

The brain is exceptionally rich in plasmalogens. In Alzheimer's Disease (AD), a specific deficit in ethanolamine plasmalogens (PlsEtn) is observed in the hippocampus and cortex, often preceding clinical symptoms. This depletion compromises synaptic vesicle fusion (due to loss of HII phase propensity) and increases oxidative stress.

-

Therapeutic Angle: Plasmalogen precursors (alkyl-glycerols) are being investigated to bypass the peroxisomal deficit and restore membrane levels [2].

Cancer and Ferroptosis

Recent research highlights a paradox in oncology. While ether lipids support rapid cancer cell growth, they also dictate susceptibility to ferroptosis —an iron-dependent form of cell death driven by lipid peroxidation.

-

Mechanism: Ether lipids enriched with PUFAs (e.g., arachidonic acid) are primary substrates for lipid peroxidation. Cancer cells that synthesize high levels of PUFA-ether lipids are hyper-sensitive to ferroptosis inducers.

-

Drug Target: Modulating AGPS expression can sensitize resistant tumors to ferroptosis-inducing agents [3].

Technical Protocol: Lipidomics of Ether Lipids

Analyzing ether lipids requires distinguishing them from isobaric ester/ether variants. Standard "shotgun" lipidomics can be ambiguous. The following protocol ensures specificity.

Protocol: LC-MS/MS with Acid Hydrolysis Validation

Objective: Differentiate plasmalogens (acid-labile) from plasmanyl/ester lipids (acid-stable).

-

Extraction:

-

Perform a modified Bligh & Dyer extraction on cell pellets (1x10^6 cells).

-

Use internal standards: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (ester control) and 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (ether control).

-

Critical Step: Maintain temperature < 4°C to prevent oxidation of the vinyl ether bond.

-

-

Acid Hydrolysis (Differential Step):

-

Aliquot the lipid extract into two vials: A (Native) and B (Acid Treated) .

-

Vial B: Expose to HCl fumes for 10 minutes. This selectively cleaves the vinyl ether bond of plasmalogens, converting them to lyso-lipids and aldehydes.

-

Vial A: Untreated control.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A: 60:40 ACN:H2O (10mM Ammonium Formate); B: 90:10 IPA:ACN.

-

Detection: Q-TOF or Orbitrap in Negative Ion Mode (for PE species) and Positive Ion Mode (for PC species).

-

-

Data Interpretation:

-

Peaks present in Vial A but absent (or mass-shifted to lyso-form) in Vial B are confirmed Plasmalogens .

-

Peaks remaining in Vial B are Plasmanyl (alkyl) or Diacyl (ester) lipids.

-

References

-

Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

-

Wood, P. L., et al. (2011). Circulating plasmalogen levels and Alzheimer Disease Assessment Scale-Cognitive scores in Alzheimer patients. Journal of Psychiatry and Neuroscience.

-

Zou, Y., et al. (2020). Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature.

-

Prescott, S. M., et al. (2000). Platelet-activating factor and related ether lipid mediators. Annual Review of Biochemistry.

Technical Monograph: Purity Standards & Analytical Framework for Synthetic 1,2-Di-O-tetradecyl-sn-glycerol

[1]

Executive Summary: The Criticality of Lipid Purity

1,2-Di-O-tetradecyl-sn-glycerol (DTG) is a synthetic dialkyl glycerol ether lipid.[1] Unlike its diacyl counterparts (diacylglycerols), DTG possesses ether linkages at the sn-1 and sn-2 positions, rendering it resistant to lipase-mediated hydrolysis.[1] This metabolic stability makes it a high-value scaffold for lipid nanoparticle (LNP) adjuvants, stable membrane mimetics, and Protein Kinase C (PKC) modulation studies.[1]

However, the synthesis of ether lipids introduces unique impurity profiles—specifically regioisomers (1,3-diether) and alkylation byproducts—that differ significantly from ester lipids. In pharmaceutical applications, particularly LNP formulations for mRNA delivery, lipid impurities can destabilize the particle bilayer, alter zeta potential, or trigger unwanted immunogenic responses. This guide establishes a rigorous purity framework for DTG, moving beyond basic "research grade" (>95%) to "pharmaceutical grade" (>99%) standards required for reproducible therapeutic development.

Synthesis Logic & Impurity Profiling

To control purity, one must understand the genesis of impurities. The synthesis of 1,2-Di-O-tetradecyl-sn-glycerol typically proceeds via the Williamson ether synthesis using a protected glycerol scaffold (e.g., Solketal).[1]

The Synthetic Pathway and Risk Points

The primary route involves the alkylation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) with tetradecyl bromide (or mesylate) followed by acid-catalyzed deprotection.[1]

Critical Impurity Sources:

-

Mono-alkylated species: Incomplete alkylation results in mono-tetradecyl glycerol ethers.[1] These act as surfactants, potentially lysing cells or destabilizing LNPs.

-

Tri-alkylated species: Over-alkylation (if the protecting group is labile or lost prematurely) leads to 1,2,3-tri-O-tetradecylglycerol.[1] This is a non-polar "oil" that disrupts membrane packing.

-

Regioisomers (1,3-Di-O-tetradecylglycerol): While less common in ether synthesis than ester synthesis (where acyl migration is rampant), 1,3-isomers can form if the starting material lacks optical purity or if acid-catalyzed migration occurs during deprotection.[1]

-

Peroxides: Ether linkages adjacent to secondary carbons are susceptible to autoxidation, forming hydroperoxides.

Visualization: Synthesis & Impurity Workflow

Figure 1: Synthetic pathway highlighting critical control points where specific impurities are generated.

Specification Framework (CQA Definition)

For use in high-sensitivity applications (e.g., LNP formulation), the following Critical Quality Attributes (CQAs) are recommended. These exceed standard "chemical reagent" specifications.

Table 1: Proposed Specification for Pharmaceutical-Grade DTG

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white waxy solid | Oxidation or solvent residues often cause yellowing.[1] |

| Identification | 1H-NMR & MS | Conforms to structure | Confirm ether linkage and alkyl chain length (C14).[1] |

| Assay (Purity) | HPLC-CAD | ≥ 99.0% (Area %) | High purity required to prevent batch-to-batch variation in LNP size.[1] |

| 1,3-Isomer | HPLC-CAD / NMR | ≤ 0.5% | 1,3-isomers alter the "cone angle" of the lipid, affecting bilayer curvature.[1] |

| Mono-alkyl Impurities | HPLC-CAD | ≤ 0.2% | Potent surfactant activity can destabilize formulations.[1] |

| Tri-alkyl Impurities | HPLC-CAD | ≤ 0.2% | Non-polar impurity; acts as an oil droplet core.[1] |

| Peroxide Value | Titration / Assay | < 2 mEq/kg | Ether lipids are prone to peroxidation; critical for mRNA stability. |

| Water Content | Karl Fischer | ≤ 0.5% | Hydrophobic lipid; water indicates poor drying/storage. |

| Residual Solvents | GC-Headspace | ICH Q3C Limits | Removal of synthesis solvents (THF, Toluene, Hexane).[1] |

Analytical Methodologies

Standard UV detection is ineffective for DTG as it lacks a chromophore (no conjugated double bonds). Refractive Index (RI) is too sensitive to gradient changes. Therefore, Charged Aerosol Detection (CAD) is the gold standard for this analysis.

Protocol 1: Purity by HPLC-CAD (The Gold Standard)

Principle: CAD detects all non-volatile analytes with a response that is independent of chemical structure, making it ideal for quantifying impurities without reference standards for every single byproduct.

-

Instrument: HPLC with Corona Veo or Vanquish CAD.

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]

-

Mobile Phase A: Methanol/Water (95:5) + 0.1% Formic Acid.[2]

-

Mobile Phase B: Isopropanol/Methanol (60:[1]40) + 0.1% Formic Acid.

-

Gradient:

-

Flow Rate: 0.8 mL/min.

-

Column Temp: 45°C.

-

Detector Settings: Evaporation Temp 35°C; Power Function 1.0.

Validation Criteria:

-

Specificity: DTG peak must be resolved from C12/C16 homologs (chain length impurities) and the 1,3-isomer.

-

Linearity: R² > 0.995 over 50–150% of target concentration.

Protocol 2: Isomeric Purity by 13C-NMR

While HPLC separates many impurities, NMR provides definitive structural proof of the sn-1,2 substitution pattern versus the sn-1,3 isomer.[1]

-

Solvent: CDCl₃.

-

Key Signals:

-

Quantification: Integration of the C2 methine signals allows calculation of the isomeric ratio.

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for validating batch release of DTG.

Storage & Stability Guidelines

Ether lipids are chemically robust against hydrolysis but chemically fragile regarding oxidation.

-

Oxidation Risk: The ether oxygen activates the adjacent

-methylene protons, making them susceptible to radical abstraction and peroxide formation. -

Storage Protocol:

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen overlay is mandatory.

-

Container: Amber glass (to prevent photo-oxidation) with Teflon-lined caps.[1]

-

References

-

Scholfield, C. R. (1981). Composition of new crops: HPLC of lipids. Journal of the American Oil Chemists' Society.

-

Plante, O. J., et al. (2008). Synthesis of functionalized lipids for delivery of RNAi therapeutics. Organic Letters. [1]

-

Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Lipid Analysis. Application Note.

-

ICH Harmonised Tripartite Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

-

Avanti Polar Lipids. (2024). Storage and Handling of Lipids. Technical Guide.

A Comprehensive Technical Guide to the Thermal Analysis of 1,2-Di-O-tetradecylglycerol for Pharmaceutical Applications

This in-depth technical guide provides a comprehensive overview of the thermal analysis of 1,2-Di-O-tetradecylglycerol, a synthetic diether lipid of significant interest in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the characterization of this pivotal excipient.

Foreword: The Critical Role of Thermal Analysis in Lipid-Based Drug Delivery

The advent of lipid-based nanoparticles (LNPs) and other novel drug carriers has revolutionized the pharmaceutical landscape, enabling the delivery of a wide array of therapeutic agents, from small molecules to complex biologics like mRNA.[1] At the heart of these delivery systems are synthetic lipids, such as this compound, which offer enhanced stability and unique formulation characteristics compared to their natural counterparts.[2] The physicochemical properties of these lipids, particularly their thermal behavior, are paramount to the successful design, manufacture, and performance of the final drug product.

Thermal analysis techniques, principally Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide a critical lens through which we can understand and control the behavior of these lipids. This guide will delve into the practical application of these techniques to this compound, elucidating how its thermal properties influence formulation stability, manufacturing processes, and ultimately, therapeutic efficacy.

This compound: A Profile

This compound is a saturated dialkyl glyceryl ether. Its structure, featuring two C14 alkyl chains linked to a glycerol backbone via ether bonds, imparts a high degree of chemical stability.[3] This stability is a key advantage in pharmaceutical formulations, offering resistance to oxidative degradation.

| Property | Value | Source |

| Chemical Formula | C31H64O3 | [4] |

| Molecular Weight | 484.84 g/mol | [4] |

| Common Names | 1,2-O-Ditetradecyl-rac-glycerol, 1,2-Ditetradecylglycerol | [4] |

| CAS Number | 36314-51-9 | [4] |

The primary application of this compound in the pharmaceutical industry is as a component of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5] Its thermal properties are crucial for both the manufacturing process of these nanoparticles and their stability during storage and administration.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a cornerstone technique in the thermal analysis of lipids. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This allows for the precise determination of thermal transitions such as melting, crystallization, and polymorphic transformations.[7] For this compound, DSC provides invaluable information on its physical state within a formulation, which directly impacts drug encapsulation and release.[8]

The "Why" Behind the Method: Causality in Experimental Choices

The selection of DSC as a primary analytical tool is driven by the need to understand the solid-state behavior of this compound. The crystalline form of a lipid excipient can significantly influence the stability of a drug formulation.[9] For instance, the transition to a more stable polymorphic form during storage can lead to the expulsion of the encapsulated drug.[9] DSC allows for the identification and characterization of these polymorphic forms, enabling the development of robust and stable formulations.

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a comprehensive thermal profile of this compound. Each step is critical for ensuring the accuracy and reproducibility of the results.

Instrumentation: A calibrated heat-flux DSC instrument is required.

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Thermal Program:

-

Equilibrate the sample at 0°C.

-

Hold isothermally for 5 minutes to ensure thermal equilibrium.

-

Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min. This initial heating scan is crucial for understanding the initial state of the material and erasing its prior thermal history.

-

Hold at 100°C for 5 minutes to ensure complete melting.

-

Cool the sample from 100°C to 0°C at a controlled rate of 10°C/min to observe crystallization behavior.

-

Hold at 0°C for 5 minutes.

-

Perform a second heating scan from 0°C to 100°C at 10°C/min to analyze the thermal behavior of the recrystallized material.

Atmosphere: Nitrogen at a flow rate of 50 mL/min to provide an inert environment.

Caption: TGA Experimental Workflow for this compound.

Expected Thermal Stability and Data Interpretation

The TGA curve for this compound is expected to show a single-step decomposition at a relatively high temperature, reflecting the stability of the ether linkages.

Expected TGA Features:

-

Decomposition Onset Temperature (Td): The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit for processing temperatures.

-

Derivative Thermogravimetry (DTG) Peak: The peak of the first derivative of the TGA curve indicates the temperature of the maximum rate of decomposition.

| Parameter | Expected Observation | Significance in Drug Delivery |

| Onset of Decomposition (Td) | A sharp decrease in mass at elevated temperatures. | Defines the maximum safe processing temperature for manufacturing lipid nanoparticles. |

| Residue | The percentage of mass remaining at the end of the experiment. | For a pure lipid, the residue should be close to zero. Significant residue may indicate the presence of inorganic impurities. |

Integrated Thermal Analysis: A Holistic Approach

While DSC and TGA provide complementary information, a truly comprehensive understanding of the thermal behavior of this compound is achieved when these techniques are used in conjunction. For example, a mass loss observed in TGA at a temperature corresponding to an endotherm in DSC can help to distinguish between melting and decomposition.

Conclusion: From Thermal Properties to Rational Formulation Design

The thermal analysis of this compound is not merely an academic exercise; it is a fundamental component of rational drug delivery system design. A thorough understanding of its melting behavior, polymorphism, and thermal stability, as elucidated by DSC and TGA, empowers researchers and formulation scientists to:

-

Select appropriate manufacturing processes: The melting point of the lipid will dictate whether a hot or cold homogenization technique is suitable.

-

Optimize formulation composition: Understanding drug-lipid interactions through shifts in thermal transitions can guide the selection of compatible active pharmaceutical ingredients and other excipients.

-

Ensure long-term product stability: By characterizing and controlling the polymorphic form of the lipid, the shelf-life and performance of the drug product can be assured.

-

Meet regulatory requirements: A comprehensive thermal analysis data package is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

As the demand for sophisticated lipid-based drug delivery systems continues to grow, the principles and practices outlined in this guide will remain essential for the successful development of safe and effective medicines.

References

- Bulbake, U., Doppalapudi, S., Kommineni, N., & Khan, W. (2017).

- Grossi, V., et al. (2015). Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria. Frontiers in Microbiology, 8, 1513.

-

Improved Pharma. (2023, October 6). Understanding solid lipid nanoparticles using DSC. Retrieved from [Link]

- Maltam, S., & Hajiyeva, S. (2021). Analysis of DSC (differential scanning calorimetry) thermograms of milk fat. Technology Audit and Production Reserves, 5(3/61), 36-39.

- Mannock, D. A., et al. (1994). Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol. Biophysical Journal, 67(3), 1141–1149.

- Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515-537.

-

Mettler-Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

-

PennState MRI. (2021, December 25). Introduction to Thermal Analysis [Video]. YouTube. [Link]

- Płachta, P., et al. (2023). Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. Pharmaceutics, 15(12), 2735.

- Rahmat, N., et al. (2010). Physico-chemical properties of glycerol.

-

ResearchGate. (n.d.). DSC curves of (a) Lamivudine. (b) Cholesterol. (c) Phospholipon V R... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of empty liposome, LA, and LAN formulations. Retrieved from [Link]

- S. Byrn, R. Pfeiffer, and J.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

- TA Instruments. (2023, May 5). Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery.

- Metasci. (n.d.). Safety Data Sheet 1,2-o-Ddihexadecyl-Sn-glycerol.

- Carl ROTH. (n.d.).

- Express Pharma. (2023, April 13).

- Truffo, A. D. M., et al. (2018). Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies. Pharmaceutics, 10(4), 211.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 7. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Stability Fusogenic Lipid Nanoparticles using 1,2-Di-O-tetradecylglycerol

[1]

Executive Summary

This guide details the integration of 1,2-Di-O-tetradecylglycerol (also known as 1,2-dimyristyl glycerol ether) into lipid nanoparticle (LNP) formulations.[1] Unlike standard ester-based helper lipids (e.g., DSPC, DOPE), this dialkyl glycerol ether offers a unique combination of hydrolytic stability and fusogenic potential .

By replacing traditional structural phospholipids with this compound, researchers can engineer LNPs with enhanced resistance to enzymatic degradation and improved endosomal escape kinetics.[1] This protocol outlines the specific formulation ratios, microfluidic assembly steps, and critical quality attributes (CQAs) required to validate these high-performance carriers.

Scientific Mechanism: The Ether Advantage

Chemical Distinction

Standard LNPs rely on phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DOPE.[1][2] These are esters , susceptible to hydrolysis by intracellular lipases and low pH environments.

-

This compound contains ether linkages at the sn-1 and sn-2 positions.[1]

-

Result: The lipid is chemically inert to phospholipases, preventing premature payload release and extending circulation half-life.

Geometric Mechanism (Endosomal Escape)

The efficacy of an LNP is defined by its ability to escape the endosome. This process is driven by the lipid's "packing parameter" (

-

Cylindrical Lipids (

): e.g., DSPC.[3] Stabilize the bilayer (Lamellar Phase -

Cone-Shaped Lipids (

): e.g., this compound.[4][5] The small hydroxyl headgroup relative to the bulky tetradecyl tails induces negative membrane curvature .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Mechanism: In the acidic endosome, these cone-shaped lipids promote the transition from a stable lamellar phase to the inverted hexagonal phase (

) . This phase change disrupts the endosomal membrane, facilitating the cytosolic release of mRNA.

Mechanism Diagram

The following diagram illustrates the structural role of this compound in promoting endosomal escape compared to standard DSPC.

Caption: Comparison of lipid geometry effects on intracellular delivery. The cone-shaped ether lipid facilitates the HII phase transition essential for mRNA release.[1]

Formulation Protocol

This protocol replaces the standard helper lipid (DSPC or DOPE) with this compound.[1]

Materials Checklist

| Component | Role | Recommended Reagent |

| Ionizable Lipid | mRNA Complexation | DLin-MC3-DMA or ALC-0315 |

| Ether Helper Lipid | Fusogenicity/Stability | This compound (CAS: 19670-55-4) |

| Cholesterol | Structural Integrity | Cholesterol (Animal-free) |

| PEG-Lipid | Steric Shielding | DMG-PEG 2000 |

| Payload | Therapeutic Cargo | CleanCap® Fluc mRNA or similar |

| Buffer A | Aqueous Phase | 50 mM Citrate Buffer, pH 4.0 |

| Buffer B | Dialysis/Storage | 1x PBS, pH 7.4 (RNase-free) |

Lipid Molar Ratios

The standard "Onpattro-like" ratio is modified to utilize the ether lipid.

-

Standard: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)[3]

-

Ether-Modified: 50:10:38.5:1.5 (Ionizable : This compound : Chol : PEG)[1][3]

Note: If higher fusogenicity is required, the ether lipid concentration can be increased to 15-20%, reducing Cholesterol accordingly.

Step-by-Step Manufacturing (Microfluidic Mixing)

Step 1: Lipid Stock Preparation [6]

-

Dissolve lipids individually in 100% Ethanol .

-

Combine lipids into a single master mix at a total lipid concentration of 10–12.5 mM .

Step 2: mRNA Preparation

-

Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .

-

Target an N/P ratio (Nitrogen to Phosphate) of 6:1 (typically requires mRNA conc. ~0.15 - 0.2 mg/mL depending on the ionizable lipid).[1]

Step 3: Microfluidic Mixing

-

Load the Lipid Mix and mRNA solution into separate syringes.

-

Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).

-

Set Total Flow Rate (TFR) to 12 mL/min (for benchtop devices like NanoAssemblr®).

-

Discard the first 200 µL (waste) and collect the stable LNP stream.

Step 4: Downstream Processing

-

Dilution: Immediately dilute the 25% ethanol output 40x with 1x PBS (pH 7.4) to quench particle growth.

-

Dialysis/TFF: Buffer exchange into PBS using a 100 kDa MWCO membrane to remove ethanol and unencapsulated mRNA.

-

Filtration: Sterile filter using a 0.2 µm PES membrane.

Characterization & Validation

Critical Quality Attributes (CQAs)

| Attribute | Method | Target Specification |

| Particle Size | Dynamic Light Scattering (DLS) | 60 – 100 nm |

| Polydispersity (PDI) | DLS | < 0.20 (Monodisperse) |

| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X-100) | > 85% |

| pKa | TNS Fluorescence Assay | 6.2 – 6.8 |

| Zeta Potential | ELS | Near neutral (-5 to +5 mV) at pH 7.4 |

Stability Stress Test (The "Ether" Validation)

To validate the advantage of this compound over DSPC:

-

Incubate both Ether-LNP and Standard-LNP (DSPC) at 37°C in 10% Serum for 24 hours.

-

Measure Free Fatty Acid (FFA) release (using an enzymatic FFA kit).

-

Expected Result: DSPC LNPs will show FFA release due to phospholipase activity. Ether-LNPs should show negligible FFA release , confirming hydrolytic stability.[1]

Workflow Visualization

Caption: Manufacturing workflow for Ether-Lipid LNPs. Critical control points include the lipid solubilization and rapid pH quenching.

References

-

Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99, 129-137.[1]

-

Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.[7] Nature Reviews Materials, 6, 1078–1094. [1]

-

Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28, 172–176.

-

Kulkarni, J. A., et al. (2018). The role of lipid polymorphism in lipid nanoparticle-mediated delivery of RNA therapeutics. Nanoscale, 10, 15685-15697.[1]

-

PubChem. 1,2-Di-O-tetradecyl-sn-glycerol (Compound Summary).

Sources

- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 7. Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced LNP Formulation with 1,2-Di-O-tetradecylglycerol

Executive Summary & Scientific Rationale

This guide details the formulation of Lipid Nanoparticles (LNPs) incorporating 1,2-Di-O-tetradecyl-sn-glycerol , a non-hydrolyzable diether lipid. Unlike conventional ester-linked lipids (e.g., DSPC, DPPC) used in standard mRNA vaccines, ether lipids provide exceptional chemical stability against phospholipases and extreme pH environments.

The "Ether Advantage" in LNP Engineering

The core rationale for selecting 1,2-Di-O-tetradecylglycerol lies in its ether bond stability and bioactive potential .

-

Metabolic Stability: The lack of ester bonds renders this lipid immune to sn-1 and sn-2 hydrolysis by intracellular lipases. This is critical for oral delivery formulations or long-circulating depots where premature degradation is a failure mode.

-

Membrane Packing: The C14 (myristyl) ether chains pack tighter than their ester counterparts due to the absence of the carbonyl oxygen, potentially altering the LNP's phase transition temperature (

) and payload release kinetics. -

Bioactivity Warning (Critical): As a dialkyl glycerol, this molecule is a structural analog of Diacylglycerol (DAG). It is a known potent and persistent activator of Protein Kinase C (PKC) because it is not metabolized by DAG kinases.

-

Formulation Note: If used as a free lipid (with an exposed hydroxyl group), the LNP will possess intrinsic signaling activity. If used as a hydrophobic anchor for a PEG-conjugate (PEG-Diether), this bioactivity is masked.

-

Material Specifications & Preparation

| Parameter | Specification | Notes |

| Chemical Name | 1,2-Di-O-tetradecyl-sn-glycerol | Also known as 1,2-Dimyristyl-sn-glycerol |

| Molecular Weight | ~486.8 g/mol | |

| Lipid Class | Dialkyl Glycerol (Ether Lipid) | Non-ionic, Neutral |

| Solubility | Ethanol, Chloroform | Insoluble in water . Requires organic solvent injection. |

| Storage | -20°C, Powder/Chloroform | Hygroscopic; keep desiccated. |

| Purity Requirement | >99% (TLC/HPLC) | Critical to avoid mono-alkyl impurities which are lytic. |

Pre-Formulation Handling

-

Solubilization: Dissolve this compound in absolute ethanol (200 proof) to a stock concentration of 10–20 mg/mL .

-

Sonication: If the lipid resists solubilization at room temperature, warm the ethanol to 37°C and bath sonicate for 5 minutes. Ether lipids can be more crystalline than esters.

Formulation Strategy & Molar Ratios

The incorporation of this compound typically follows one of two strategies:

Strategy A: Structural Helper Lipid (Replacing DSPC/Cholesterol)

Used to increase membrane rigidity and stability.

-

Target: 5–10 mol% of total lipid.

-

Effect: Reduces membrane permeability; imparts PKC-activating properties to the particle surface.

Strategy B: PEG-Lipid Anchor (Pre-conjugated)

Note: This requires the lipid to be conjugated to PEG (e.g., PEG2000-Diether). If using the raw glycerol, you are following Strategy A.

Recommended Formulation (Standard LNP)

We will use a standard 4-component LNP system, substituting the helper lipid or a portion of cholesterol with the ether lipid.

| Component | Role | Molar Ratio (Mol %) | Mass (mg) for 1 mL Prep* |

| Ionizable Lipid (e.g., MC3/SM-102) | RNA Complexation | 50% | 6.4 mg |

| This compound | Stabilizer / Helper | 10% | 0.8 mg |

| Cholesterol | Structural Integrity | 38.5% | 2.5 mg |

| PEG-Lipid (e.g., PEG-DMG) | Steric Shielding | 1.5% | 0.6 mg |

*Calculated for approx. Total Lipid Concentration = 10 mg/mL (variable based on MW).

Detailed Protocol: Microfluidic Mixing

This protocol uses a standard staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.

Phase 1: Preparation of Phases

-

Organic Phase (Lipid Mix):

-

Combine Ionizable Lipid, this compound, Cholesterol, and PEG-Lipid in ethanol at the molar ratios defined above.

-

Ensure total lipid concentration in ethanol is 10–12.5 mM .

-

Critical Step: Verify this compound is fully dissolved. It may precipitate faster than cholesterol if the ethanol is cold. Keep at RT.

-

-

Aqueous Phase (Payload):

-

Dilute Nucleic Acid (mRNA/siRNA) in 25 mM Sodium Acetate buffer (pH 4.0) .

-

Target N/P Ratio (Nitrogen to Phosphate): 6:1 (Standard) or 3:1 (for lower toxicity).

-

Phase 2: Mixing Process

-

Flow Rate Ratio (FRR): Set Aqueous:Ethanol ratio to 3:1 .

-

Total Flow Rate (TFR): 12 mL/min (for benchtop microfluidics).

-

Execution:

-

Prime the lines with buffer/ethanol.

-

Inject fluids simultaneously.

-

Collect the output (LNP suspension) into a sterile tube containing 2x volume of PBS (pH 7.4) to immediately quench the pH and stabilize the particles.

-

Phase 3: Downstream Processing (Dialysis)

-

Buffer Exchange: Transfer the LNP suspension to a dialysis cassette (20k MWCO) or use Tangential Flow Filtration (TFF).

-

Dialysate: 1x PBS (pH 7.4).

-

Duration: Dialyze for 12–18 hours at 4°C with at least 2 buffer changes to remove ethanol.

-

Note: Ether lipids are extremely hydrophobic; ensure no ethanol remains, or the particles may fuse.

-

-

Filtration: Sterile filter through a 0.2 µm PES membrane.

Visualization of Workflow & Mechanism

Diagram 1: Formulation Workflow

Caption: Step-by-step microfluidic assembly of Ether-Stabilized LNPs.

Diagram 2: Structural Impact of Ether Lipids

Caption: Comparison of Ester vs. Ether lipid stability and bioactivity mechanisms.

Analytical Characterization & QC

Every batch must be validated against these criteria:

| Assay | Method | Acceptance Criteria |

| Particle Size | Dynamic Light Scattering (DLS) | 60–100 nm (PDI < 0.2) |

| Zeta Potential | ELS (in 10mM NaCl) | Near neutral (-10 to +10 mV) |

| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X) | > 85% |

| Lipid Identification | HPLC-CAD / LC-MS | Confirm presence of Ether Lipid (RT will differ from esters) |

| Bioactivity Check | PKC Kinase Assay | Critical: Verify if LNP induces unwanted signaling in target cells. |

Troubleshooting & Optimization

Issue: Particle Aggregation (Size > 150 nm)

-

Cause: Ether lipids are more hydrophobic and may crystallize or phase-separate during mixing.

-

Solution: Increase the temperature of both the ethanol and aqueous phases to 35–40°C during mixing to ensure the ether lipid remains fluid (though C14

is relatively low, mixing kinetics can induce precipitation).

Issue: Low Encapsulation Efficiency

-

Cause: The neutral ether lipid may interfere with the ionizable lipid's ability to condense RNA if the ratio is too high.

-

Solution: Reduce this compound to 5 mol% and increase Cholesterol.

Issue: Cytotoxicity in Cell Culture

-

Cause:PKC Activation. The diether glycerol is activating signaling pathways leading to apoptosis or stress.

-

Solution: This is an intrinsic property of the molecule. If toxicity is too high, this lipid cannot be used as a bulk helper lipid. Consider using it only as a PEG-anchor (where the OH is blocked) or reducing the dose.

References

-

Paltauf, F. (1983). Ether lipids in biological and model membranes. In Ether Lipids: Biochemical and Biomedical Aspects. Academic Press.

-

Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.

-

Heymans, F., et al. (1987). Intracellular processing of ether lipids. Biochimica et Biophysica Acta (BBA).

-

Quest, A. F., et al. (1997). Diacylglycerols and their ether analogues: distinct activators of Protein Kinase C. Journal of Biological Chemistry.

-

Avanti Polar Lipids. (n.d.). 1,2-di-O-tetradecyl-sn-glycerol Product Page.

Application Note: 1,2-Di-O-tetradecylglycerol (DTG) in mRNA LNP Engineering

Executive Summary

The efficacy of lipid nanoparticles (LNPs) for mRNA delivery is governed by the "PEG-shedding" rate—the kinetics at which the polyethylene glycol (PEG)-lipid component dissociates from the LNP surface in vivo. While ester-linked anchors like 1,2-dimyristoyl-sn-glycerol (DMG) facilitate rapid shedding (ideal for liver transfection and vaccines), they limit systemic circulation time.[1]

1,2-Di-O-tetradecyl-sn-glycerol (DTG) is a dialkyl glycerol ether lipid.[1] Unlike its ester analog (DMG), DTG possesses ether linkages at the sn-1 and sn-2 positions, rendering it resistant to hydrolytic degradation and significantly increasing its membrane retention time. This application note details the utilization of DTG as a hydrophobic scaffold for PEG-lipids (PEG-DTG) to engineer LNPs with extended circulation half-lives, enabling passive accumulation in distal tissues (e.g., tumors, injured brain) via the Enhanced Permeability and Retention (EPR) effect.

Technical Background & Mechanism

The Ether vs. Ester Paradigm

The structural difference between DTG and DMG is subtle but pharmacologically profound.

-

DMG (Ester): Subject to rapid hydrolysis by serum esterases and lipases.[1] The C14 acyl chains are cleaved or desorbed quickly (

min), destabilizing the LNP and facilitating fusion with hepatocytes. -

DTG (Ether): The ether bonds are chemically stable in plasma.[1] The C14 alkyl chains remain anchored in the lipid bilayer for extended periods, maintaining the "stealth" PEG layer and preventing opsonization by ApoE, thus bypassing rapid hepatic clearance.

Mechanism of Action

-

Stealth Maintenance: DTG anchors retain the PEG corona, sterically hindering adsorption of serum proteins (opsonins).[1]

-

Circulation Extension: Reduced opsonization lowers uptake by the Mononuclear Phagocyte System (MPS), increasing blood residence time.[1]

-

Biodistribution Shift: While DMG-LNPs target the liver, DTG-LNPs are distributed more broadly, making them suitable for extra-hepatic targets.[1]

Pathway Visualization

The following diagram illustrates the differential fate of LNPs formulated with DMG (Ester) versus DTG (Ether) anchors.

Caption: Comparative pharmacokinetics of Ester (DMG) vs. Ether (DTG) lipid anchors in mRNA LNPs.[1]

Experimental Protocols

Materials Required[1][2]

-

Cargo: CleanCap® Firefly Luciferase mRNA (or target gene).[1]

-

Ionizable Lipid: SM-102 or MC3 (Standard reference).[1]

-

PEG-Lipids (Variable):

-

Buffer: 50 mM Citrate pH 4.0 (Aqueous), Ethanol (Organic).[1]

-

Equipment: NanoAssemblr® Ignite™ or similar microfluidic mixing device.

Protocol: Formulation of DTG-Anchored LNPs

This protocol synthesizes LNPs with a lipid molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG-Lipid).[1]

Step 1: Lipid Stock Preparation

-

Dissolve all lipids individually in 100% Ethanol to 10 mg/mL.[1]

-

Prepare the Organic Phase by mixing lipids in the following molar ratios:

-

Adjust total lipid concentration to 12.5 mM in Ethanol.[1]

Step 2: mRNA Preparation

Step 3: Microfluidic Mixing

-

Set Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).[1]

-

Set Total Flow Rate (TFR) to 12 mL/min.[1]

-

Inject Organic Phase (Lipids) and Aqueous Phase (mRNA) into the microfluidic cartridge.[1]

-

Collect the output into a sterile tube containing 1 volume of PBS (pH 7.[1]4) to quench the pH immediately.[1]

Step 4: Downstream Processing

-

Dialysis: Transfer LNP solution to a Slide-A-Lyzer™ cassette (20k MWCO). Dialyze against 1000x volume of PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize pH.

-

Concentration: Use Amicon Ultra Centrifugal Filters (100k MWCO) if concentration is required.

-

Filtration: Sterile filter through a 0.2 µm PES membrane.

Protocol: In Vitro PEG-Shedding Assay (FRET Method)

To validate the stability of the DTG anchor compared to DMG.

Principle: Incorporate a FRET pair (e.g., NBD-PE and Rhodamine-PE) into the LNP.[1] As PEG-lipids shed and LNPs fuse or destabilize, FRET efficiency decreases.[1] Alternatively, use a dialytic challenge.

-

Formulation: Prepare LNPs as above, but include 0.5 mol% PEG-DTG (or PEG-DMG) labeled with a fluorophore (e.g., FITC-PEG-DTG) or use radiolabeled PEG lipids.

-

Incubation: Incubate LNPs in 100% Mouse Serum at 37°C.

-

Sampling: At T = 0, 1h, 4h, 24h, remove aliquots.

-

Separation: Run aliquots through a Size Exclusion Chromatography (SEC) column (Sepharose CL-4B).[1] Intact LNPs elute in the void volume; shed PEG-lipids elute later.[1]

-

Quantification: Measure fluorescence/radioactivity in the LNP fraction relative to total.

Data Analysis & Expected Results

Physicochemical Characterization

DTG and DMG formulations should yield identical physical properties post-synthesis.[1] Differences only emerge under biological stress.[1]

| Parameter | Specification (Target) | Method |

| Particle Size (Z-avg) | 60 – 90 nm | Dynamic Light Scattering (DLS) |

| Polydispersity (PDI) | < 0.15 | DLS |

| Encapsulation Efficiency | > 90% | RiboGreen Assay (+/- Triton X-100) |

| Zeta Potential | -5 to +5 mV (Neutral) | Electrophoretic Light Scattering |

Pharmacokinetic Comparison (Mouse Model)

When injected IV (1 mg/kg mRNA) into Balb/c mice:

| Metric | PEG-DMG (Ester) LNP | PEG-DTG (Ether) LNP | Interpretation |

| Serum | ~ 30 - 60 mins | > 12 hours | DTG prevents rapid clearance.[1] |

| Liver Expression | High (Dominant) | Low to Moderate | DTG reduces ApoE-mediated hepatic uptake.[1] |

| Spleen Expression | Moderate | High | Extended circulation allows passive splenic uptake.[1] |

| Tumor Accumulation | Low | High | EPR effect requires long circulation (DTG).[1] |

Critical Considerations & Troubleshooting

-

Immune Stimulation: While DTG extends circulation, persistent PEGylation can lead to "ABC" (Accelerated Blood Clearance) phenomenon upon repeat dosing due to anti-PEG IgM production.[1] Mitigation: Use DTG only for applications requiring single-dose long-circulation or systemic distribution, or pair with low-immunogenicity PEG variants.[1]

-

Endosomal Escape: Highly stable PEG-DTG coats can hinder the fusion of the LNP with the endosomal membrane, potentially reducing transfection efficiency per cell compared to DMG. Optimization: If transfection is low, reduce PEG-DTG molar percentage from 1.5% to 0.75% or mix DTG/DMG ratios to tune shedding rates.[1]

-

Purity: Ensure 1,2-Di-O-tetradecyl-sn-glycerol is >98% pure and free of mono-alkyl impurities, which can act as lysolipids and destabilize the membrane.

References

-

Suzuki, Y., et al. (2020).[1] "Biodegradable lipid nanoparticles induce potent mucosal immunity against SARS-CoV-2."[1] Proceedings of the National Academy of Sciences. Link (Demonstrates the role of shedding kinetics).[1]

-

Mui, B. L., et al. (2013).[1] "Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles." Molecular Therapy - Nucleic Acids. Link (Foundational paper comparing C14-PEG vs C18-PEG and Ester vs Ether anchors).[1]

-

Judge, A., et al. (2006).[1] "Hypersensitivity reactions following administration of liposomal drugs: Clinical picture, management and mechanism." Methods in Enzymology. (Context on complement activation by ether lipids).

-

Avanti Polar Lipids. "Product Data: 1,2-Di-O-tetradecyl-sn-glycerol."[1][3] Link (Chemical properties and synthesis reagent data).[1]

-

Hald Albertsen, C., et al. (2022).[1] "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[4][5] Advanced Drug Delivery Reviews. Link (Review of helper lipid functions).

Sources

- 1. 1,2-O-Dioctadecyl-sn-glycerol | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 5. Why mRNA Lipid Nanoparticles Outperform Traditional Methods [eureka.patsnap.com]

Application Note: Protocol for 1,2-Di-O-tetradecylglycerol Liposome Preparation

Abstract & Introduction

This application note details the protocol for preparing liposomes incorporating 1,2-Di-O-tetradecyl-sn-glycerol (also known as 1,2-di-O-myristyl-sn-glycerol). Unlike conventional ester-based phospholipids, this molecule is a dialkyl glycerol ether . It lacks a phosphate headgroup and is chemically distinct due to the stability of its ether bonds against hydrolysis and phospholipase degradation.

Critical Formulation Insight: 1,2-Di-O-tetradecylglycerol is a neutral lipid (analogous to diacylglycerol, DAG). It does not form stable bilayer vesicles (liposomes) when dispersed alone in aqueous media; it tends to form inverted hexagonal phases or precipitates. To generate stable liposomes, it must be co-formulated with a bilayer-forming phospholipid (e.g., DSPC, DOPE) and a membrane stabilizer (Cholesterol).

This protocol uses the Thin Film Hydration (Bangham) method, optimized for high-transition temperature (

Key Applications

-

Signaling Studies: Acts as a stable analog of diacylglycerol (DAG) to activate Protein Kinase C (PKC) without rapid metabolic degradation.

-

Ether-Lipid Anchors: Used as a hydrophobic anchor for conjugating ligands or polymers.

-

Archaeosomes: Mimicking archaeal ether lipids for enhanced stability in harsh pH or temperature conditions.

Physicochemical Properties & Materials

Target Molecule Profile

| Property | Detail |

| Chemical Name | 1,2-Di-O-tetradecyl-sn-glycerol |

| Synonyms | 1,2-di-O-myristyl-sn-glycerol; Dilauryl glycerol ether |

| CAS Number | 36314-51-9 |

| Molecular Weight | ~484.8 g/mol |

| Lipid Type | Neutral Ether Lipid (Dialkyl Glycerol) |

| Solubility | Soluble in Chloroform, Ethanol, Methanol; Insoluble in Water |

| Phase Transition ( | High (Solid at RT). Requires heating >60°C for processing.[1] |

Required Reagents

-

Primary Lipid (Host): 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC ) or 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE ) depending on application.

-

Target Lipid: 1,2-Di-O-tetradecyl-sn-glycerol.[2]

-

Stabilizer: Cholesterol (Sheep Wool, >99%).

-

Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade).

-

Hydration Buffer: PBS (pH 7.[3]4) or HEPES Buffered Saline.

Equipment

-

Rotary Evaporator (with vacuum pump and cold trap).

-

Water Bath (Temperature controlled up to 80°C).

-

Mini-Extruder Set (e.g., Avanti or Northern Lipids) with 100 nm Polycarbonate membranes.[4]

-

Probe Sonicator (Optional for small volumes).

Experimental Protocol: Thin Film Hydration

This protocol describes the preparation of DSPC:Cholesterol:this compound (55:40:5 molar ratio) liposomes. The 5% inclusion mimics signaling concentrations while maintaining bilayer integrity.

Phase 1: Solubilization & Mixing

-

Stock Preparation: Prepare 10 mg/mL stock solutions of DSPC, Cholesterol, and this compound in Chloroform/Methanol (2:1 v/v).

-

Note: The ether lipid may require gentle warming (40°C) to fully dissolve.

-

-

Mixing: In a clean, round-bottom flask, combine the lipids in the desired molar ratio.

-

Example Calculation (Total 20 µmol lipid):

-

DSPC (55%): 11 µmol

-

Cholesterol (40%): 8 µmol

-

This compound (5%): 1 µmol

-

-

-

Homogenization: Swirl gently to ensure molecular-level mixing.

Phase 2: Lipid Film Formation

-

Evaporation: Attach the flask to the rotary evaporator.

-

Bath Temp: 50°C.

-

Rotation: 100-150 rpm.

-

Vacuum: Lower pressure gradually to prevent bumping.

-

-

Drying: Continue evaporation until a thin, dry film forms on the flask wall.

-

Desiccation: Place the flask under high vacuum (lyophilizer or vacuum desiccator) for minimum 4 hours (preferably overnight) to remove trace solvent. Residual chloroform destabilizes ether-lipid bilayers.

Phase 3: Hydration (Critical Step)

Causality: The ether lipid has rigid alkyl chains. Hydration must occur above the phase transition temperature (

-

Pre-heat Buffer: Warm the PBS buffer to 65°C .

-

Hydration: Add the pre-heated buffer to the lipid film to achieve a final lipid concentration of 5–10 mM (e.g., 2-4 mL).

-

Agitation:

-

Keep the flask in a 65°C water bath.

-

Rotate or vortex vigorously for 30–60 minutes.

-

Visual Check: The film should peel off completely, forming a cloudy, milky suspension (Multilamellar Vesicles - MLVs).

-

Phase 4: Downsizing (Extrusion)

-

Assembly: Assemble the extruder with a 100 nm polycarbonate membrane .

-

Thermal Equilibration: Place the extruder block on a hot plate or heating block set to 65–70°C .

-

Warning: Attempting to extrude below

will rupture the membrane or clog the filter due to lipid rigidity.

-

-

Passage: Pass the MLV suspension through the membrane 11–21 times .

-

Outcome: The suspension should turn from milky to translucent/opalescent (Large Unilamellar Vesicles - LUVs).

-

Workflow Diagram (Graphviz)

Caption: Workflow for preparing ether-lipid incorporated liposomes via Thin Film Hydration.

Characterization & Quality Control

| Parameter | Method | Acceptance Criteria |

| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 90–120 nm (for 100 nm extrusion) |

| Polydispersity Index (PDI) | DLS | < 0.200 (indicates monodisperse population) |

| Zeta Potential | ELS | Near neutral (-5 to +5 mV) unless charged lipids added |

| Lipid Recovery | HPLC-ELSD or Phosphorus Assay | > 85% of starting material |

Structural Logic: Ether vs. Ester

The diagram below illustrates why this compound requires a host lipid.

Caption: Geometric packing constraints requiring co-formulation of neutral ether lipids with cylindrical phospholipids.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Film not hydrating | Increase hydration temp to 70°C; Sonicate bath briefly. | |

| Aggregates/Precipitation | Ether lipid ratio too high | Reduce this compound content to <20 mol%. |

| Clogged Extruder | Lipids in gel phase (too cold) | Re-heat extruder block; Ensure temp > |

| Leaky Liposomes | Phase separation | Increase Cholesterol content (up to 40-50%) to fluidize/stabilize. |

References

-

BOC Sciences. (2022). Liposome Preparation Guide: Conventional hydration and novel methods. YouTube. [Link]

-

National Institutes of Health (NIH). (2022). Liposomes: Structure, composition, types, and clinical applications.[5] PMC. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1,2-Di-O-tetradecylglycerol

This Application Note is designed for analytical chemists and formulation scientists involved in the characterization of lipid raw materials, specifically for Lipid Nanoparticle (LNP) and protein kinase signaling research.

Target Analyte: 1,2-Di-O-tetradecyl-sn-glycerol (1,2-DTG)

Chemical Class: Dialkyl Glycerol Ethers (Ether Lipids)

CAS Registry: 19595-36-9 (racemic) / Specific stereoisomers vary

Molecular Formula: C

Introduction & Analytical Strategy

1,2-Di-O-tetradecylglycerol is a critical neutral lipid intermediate. Unlike its ester analog (1,2-Dimyristoyl-sn-glycerol), the ether linkages at the sn-1 and sn-2 positions confer resistance to hydrolysis and oxidation. This stability makes it invaluable for creating robust LNP bilayers and as a non-metabolizable probe for Protein Kinase C (PKC) pathways.

The Analytical Challenge

-

Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV-Vis detection (254 nm) useless.

-

Lipophilicity: The two C14 chains create high hydrophobicity, requiring strong organic mobile phases.

-

Isomerism: Synthetic routes often produce the thermodynamic byproduct 1,3-Di-O-tetradecylglycerol . Quantifying this impurity is critical for biological consistency.

Method Selection Matrix

| Feature | HPLC-CAD (Recommended) | GC-FID (Alternative) | LC-MS/MS (High Sensitivity) |

| Primary Use | QC, Purity, Bulk Quantification | Impurity Profiling, Regio-isomer separation | Trace analysis in biological matrices (plasma/tissue) |

| Detection Principle | Charged Aerosol (Mass sensitive) | Flame Ionization (Carbon counting) | Mass-to-Charge Ratio (m/z) |

| Derivatization | None | Required (Silylation) | None |

| Linearity | Excellent (Curvilinear > Linear) | Excellent | Good (Matrix dependent) |

Protocol A: HPLC-CAD (The Gold Standard for QC)

Reagents & Equipment

-

System: UHPLC/HPLC with Gradient Pump.

-

Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Note: A shorter column with higher hydrophobicity is preferred.

-

Solvents:

-

Mobile Phase A: Methanol (LC-MS grade).

-

Mobile Phase B: Isopropanol (LC-MS grade).

-

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 45°C (Improves mass transfer of lipids).

-

Injection Volume: 5–10 µL.

-

CAD Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity).

Gradient Profile

| Time (min) | % Mobile Phase A (MeOH) | % Mobile Phase B (IPA) | Event |

| 0.0 | 100 | 0 | Equilibrate |

| 2.0 | 100 | 0 | Injection / Hold |

| 12.0 | 20 | 80 | Linear Ramp |

| 15.0 | 0 | 100 | Wash |

| 16.0 | 100 | 0 | Re-equilibration |

Data Processing

1,2-DTG typically elutes between 8–10 minutes. The 1,3-isomer (if present) is slightly more hydrophobic and will elute after the 1,2-peak due to the linear conformation interacting more strongly with the C18 stationary phase.

Protocol B: GC-FID (High Resolution Isomer Analysis)

Rationale: Gas Chromatography provides superior resolution for separating the 1,2- and 1,3- regioisomers. However, the free hydroxyl group at sn-3 must be derivatized to prevent peak tailing and thermal degradation.

Derivatization Workflow (Silylation)

-

Sample: Dissolve 1 mg of 1,2-DTG in 100 µL Chloroform.

-

Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Reaction: Incubate at 60°C for 30 minutes in a sealed vial.

-

Dry: Evaporate to dryness under Nitrogen (

). -

Reconstitution: Re-dissolve in 1 mL n-Heptane for injection.

GC Conditions[2]

-

Column: High-temperature non-polar column (e.g., DB-5ht or ZB-5HT, 30m x 0.25mm, 0.10µm film).

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split 20:1 @ 300°C.

-

Detector: FID @ 320°C.

-

Oven Program:

-

Start: 150°C (Hold 1 min).

-

Ramp: 15°C/min to 320°C.

-

Hold: 10 min at 320°C.

-

Protocol C: LC-MS/MS (Biological Quantification)

Rationale: For pharmacokinetic (PK) studies where sensitivity in the ng/mL range is required.

Ionization Strategy

-

Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI for neutral ether lipids.

-

Adduct Formation: Use Ammonium Formate (5 mM) in the mobile phase to drive

adduct formation. -

MRM Transition:

-

Precursor:

( -

Product:

(Loss of one tetradecyl chain + glycerol fragment).

-

Visualizing the Workflow

Caption: Decision tree for selecting the appropriate analytical workflow based on sample type and data requirements.

Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy, perform these checks:

-

System Suitability (SST):

-

Inject a standard 6 times. RSD of peak area must be < 2.0% (CAD) or < 5.0% (MS).

-

Resolution Check: If analyzing isomers, the resolution (

) between 1,2-DTG and 1,3-DTG must be > 1.5.

-

-

Linearity & Range:

-

CAD: Response is curvilinear. Plot log(Area) vs. log(Concentration) or use a quadratic fit. Range: 0.01 mg/mL to 1.0 mg/mL.

-

GC-FID: Linear response. Range: 0.05 mg/mL to 2.0 mg/mL.

-

-

Recovery (Accuracy):

-

Spike 1,2-DTG into a blank matrix (e.g., empty LNP formulation buffer). Recovery should be 95–105%.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (GC) | Incomplete derivatization | Ensure reagents are fresh; increase incubation time to 60 min. |

| No Signal (HPLC) | Wrong detector settings | CAD nebulizer must be clean. Ensure mobile phase is volatile (no phosphate buffers). |

| Ghost Peaks | Carryover | Lipids stick to injector loops. Use a needle wash of 50:50 IPA:Hexane. |

| Retention Shift | Temperature fluctuation | Thermostat the column compartment strictly at 45°C. |

References

-

Review of Lipid Analysis: Cajka, T., & Fiehn, O. (2014).[2] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

-

HPLC-CAD Methodology: Plante, M., et al. (2009). The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids.[3] Thermo Fisher Scientific Application Notes. Link

-

Ether Lipid Chemistry: Magnusson, C.D., & Haraldsson, G.G. (2011). Ether lipids: Synthesis and applications. Chemical Reviews. Link

-

GC Analysis of Glycerides: Buchgraber, M., et al. (2004). GC analysis of diacylglycerols and monoacylglycerols. European Journal of Lipid Science and Technology. Link

Sources

Application Note: High-Resolution 1H NMR Characterization of 1,2-Di-O-tetradecylglycerol

This Application Note is structured to provide a definitive, technical reference for the characterization of 1,2-Di-O-tetradecyl-sn-glycerol (also known as 1,2-dimyristyl glycerol ether). This molecule is a critical excipient and intermediate in the synthesis of stable lipid nanoparticles (LNPs) and liposomes, valued for its resistance to hydrolysis compared to its ester analogs.

Abstract & Chemical Context

1,2-Di-O-tetradecyl-sn-glycerol (C31H64O3) is a dialkyl glycerol ether. Unlike diacylglycerols (DAGs), which contain ester linkages, this molecule features ether linkages at the sn-1 and sn-2 positions, rendering it chemically stable against hydrolytic and enzymatic degradation. This stability makes it a premium component for investigational LNP formulations where long-term payload protection is required.

Critical Analytical Challenge: The primary challenge in the NMR analysis of this molecule is the "Glycerol-Ether Envelope" (3.40 – 3.80 ppm) . Unlike ester lipids, where the sn-2 proton is deshielded to ~5.20 ppm, the ether linkages result in all glycerol backbone protons and the

Chemical Structure & Numbering

The numbering scheme used in this protocol follows the sn (stereospecific numbering) convention.

Figure 1: Structural segmentation of 1,2-Di-O-tetradecylglycerol highlighting the critical NMR-active proton environments.

Experimental Protocol

Sample Preparation

To ensure high resolution and prevent micelle formation (which causes peak broadening), strict adherence to concentration limits is required.

-

Solvent Selection: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

-

Note: CDCl3 is preferred over DMSO-d6 or Methanol-d4 due to the high lipophilicity of the tetradecyl chains.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Warning: Concentrations >20 mg/mL may lead to aggregation, broadening the alkyl chain signals.

-

-

Filtration: If the sample appears cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts or drying agents.

Acquisition Parameters

Standard proton parameters are sufficient, but specific relaxation delays are recommended for quantitative integration.

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 or zg | Standard 1D proton. |

| Temperature | 298 K (25°C) | Standard ambient. |

| Relaxation Delay (D1) | ≥ 5.0 seconds | Ensures full relaxation of lipid protons for accurate integration (qNMR). |

| Scans (NS) | 16 or 32 | Sufficient S/N for 10 mg sample. |

| Spectral Width | 12–14 ppm | Covers standard range + exchangeable protons. |

| Acquisition Time (AQ) | ~3–4 seconds | Ensures high digital resolution. |

Spectral Analysis & Assignments